molecular formula C14H14BrNS B5701830 2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5701830
M. Wt: 308.24 g/mol
InChI Key: KAABBGCMZRLVRB-UHFFFAOYSA-N
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Description

2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule is a hybrid structure incorporating a 1,2,3,4-tetrahydroisoquinoline scaffold, a privileged structure in medicinal chemistry known for its presence in biologically active compounds , and a 4-bromothiophene moiety. The bromine atom on the thiophene ring makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create biaryl systems for drug discovery . The tetrahydroisoquinoline core is a common feature in compounds studied for neuroscientific research, though cyclization of phenethylamines into this form typically alters their pharmacological profile . As a sophisticated building block, this compound is intended for use in the synthesis of novel chemical libraries, the development of enzyme inhibitors, and probing structure-activity relationships (SAR). It is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-[(4-bromothiophen-2-yl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNS/c15-13-7-14(17-10-13)9-16-6-5-11-3-1-2-4-12(11)8-16/h1-4,7,10H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAABBGCMZRLVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the tetrahydroisoquinoline ring.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the bromine atom.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The brominated thiophene ring may enhance its binding affinity and selectivity for these targets, leading to potential therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous THIQ Derivatives

Key Observations :

  • Bromothiophene vs.
  • Methoxy Groups : Methoxy-substituted THIQs (e.g., 6,7-dimethoxy derivatives) exhibit position-dependent activity, with 6- or 7-substitutions critical for bradycardic effects .
  • N-Alkylation : 1MeTIQ and 1BnTHIQ demonstrate that N-alkylation dictates neuroprotective vs. neurotoxic outcomes, highlighting the role of substituent polarity .

Pharmacological Activity

Neuroactivity
  • BrTh-THIQ: No direct data, but bromothiophene’s lipophilicity suggests possible blood-brain barrier (BBB) penetration, akin to TIQ and 1MeTIQ .
  • 1MeTIQ : Neuroprotective via MAO inhibition and redox modulation; contrasts with 1BnTHIQ, which depletes dopamine .
  • N-Methylated THIQs: Neurotoxic via oxidation to isoquinolinium ions, resembling MPTP’s mechanism .
Enzyme Inhibition
  • BrTh-THIQ: Unreported, but thiourea-THIQ derivatives (e.g., compound Ⅱ-7) show NOS inhibition comparable to aminoguanidine .
  • 1MeTIQ : Reversible MAO inhibitor, shifting dopamine catabolism toward safer pathways .
Antimicrobial and Cardiovascular Effects
  • Oxazolone-THIQ hybrids : Exhibit antimicrobial activity, though BrTh-THIQ’s thiophene may offer distinct interactions .
  • Piperidyl-THIQ derivatives : Potent bradycardic agents, emphasizing substituent-driven specificity .

Pharmacokinetics and Metabolism

  • BBB Penetration : TIQ and 1MeTIQ show 4.5-fold higher brain concentration than blood, with >90% unchanged . BrTh-THIQ’s bromothiophene may enhance BBB transit due to increased lipophilicity.
  • Metabolism: THIQs undergo hydroxylation and N-methylation, with 1MeTIQ producing non-toxic metabolites vs. 1BnTHIQ’s neurotoxic pathways .

Biological Activity

The compound 2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline (THIQ) is a derivative of tetrahydroisoquinoline that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, structural characteristics, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrNC_{12}H_{12}BrN, with a molecular weight of approximately 251.14 g/mol. The presence of the bromothiophene moiety enhances the compound's reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₂BrN
Molecular Weight251.14 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of THIQ derivatives. For instance, research indicates that THIQ analogs exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to this compound showed IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cells. Morphological changes indicative of apoptosis were observed in treated cells .

Antimicrobial Properties

The compound also displays antimicrobial activity. In vitro assays have shown that THIQ derivatives can inhibit the growth of several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Research into neurodegenerative diseases suggests that THIQ compounds may possess neuroprotective properties. They may modulate neurotransmitter systems and exhibit antioxidant activities that could protect neuronal cells from oxidative stress .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism by binding to their active sites.
  • Receptor Modulation : It has been suggested that THIQ derivatives can interact with various receptors in the central nervous system, potentially influencing neurochemical signaling pathways .

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of several THIQ derivatives on human cancer cell lines. The results indicated that compounds with a bromothiophene substituent exhibited enhanced activity compared to their non-brominated counterparts. The study concluded that structural modifications significantly influence anticancer efficacy .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of THIQ derivatives in models of oxidative stress-induced neuronal injury. The findings suggested that these compounds could reduce neuronal death and improve survival rates in vitro by modulating oxidative stress pathways .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline?

Synthesis typically involves multi-step protocols, including:

  • Pictet-Spengler Cyclization : Condensation of phenethylamine derivatives with aldehydes under acidic conditions (e.g., HCl/EtOH) to form the tetrahydroisoquinoline core .
  • Bromothiophene Substitution : Coupling the core with 4-bromo-2-thiophenecarboxaldehyde via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
  • Yield Optimization : Use of polar aprotic solvents (DMF, DMSO) and controlled heating (60–80°C) to minimize side reactions .
    Key Validation : Monitor reaction progress via TLC and HPLC, with final purification by column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromothiophene methyl integration at δ 4.2–4.5 ppm) .
  • X-ray Crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding in salt forms) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 362.1) .

Q. What initial bioactivity screening approaches are used for tetrahydroisoquinoline derivatives?

  • Enzyme Inhibition Assays : Test against targets like monoamine oxidase (MAO) or kinases using fluorometric/colorimetric substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to measure IC₅₀ values .
  • Cytotoxicity Profiling : MTT assays on cell lines (e.g., HEK-293, HeLa) to assess preliminary safety .

Advanced Research Questions

Q. How can stereochemical resolution and enantiomer-specific bioactivity be addressed?

  • Chiral Chromatography : Use of amylose-based columns (Chiralpak AD-H) with hexane/isopropanol eluents to separate enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational (TD-DFT) predictions to assign absolute configurations .
  • Enantiospecific Bioassays : Compare IC₅₀ values of isolated enantiomers to identify stereochemical influences on target binding .

Q. What methodologies resolve contradictions in reported bioactivity data?

  • Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding variables .
  • Purity Verification : Use LC-MS to confirm compound integrity (>95% purity) and rule out degradation products .
  • Off-Target Screening : Employ proteome-wide affinity chromatography to identify unintended interactions .

Q. How are reaction mechanisms for bromothiophene coupling elucidated?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., C-Br bond cleavage) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and intermediates .
  • Trapping Experiments : Use radical scavengers (TEMPO) to confirm/rule out radical pathways in Pd-catalyzed reactions .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Salt Formation : Co-crystallize with HCl or citrate to enhance aqueous solubility (e.g., 25 mg/mL in PBS) .
  • Lipinski’s Rule Analysis : Modify substituents (e.g., replace bromine with hydrophilic groups) while maintaining logP <5 .
  • Prodrug Design : Introduce ester or carbamate moieties for hydrolytic activation in target tissues .

Data Contradiction Analysis Framework

Contradiction Source Resolution Methodology Key References
Varied IC₅₀ values across studiesStandardize assay conditions (buffer, temperature) and validate cell line authenticity
Discrepant stereochemical outcomesUse enantiopure starting materials and track optical rotation during synthesis
Inconsistent solubility reportsCharacterize polymorphs via DSC/XRD and standardize solvent systems

Theoretical and Methodological Considerations

  • Link to Conceptual Frameworks : Anchor studies to established theories (e.g., structure-activity relationships for MAO inhibitors) to guide hypothesis generation .
  • Experimental Design : Use split-plot designs for multi-variable optimization (e.g., solvent, catalyst, temperature) to reduce confounding effects .

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